Cas no 5356-56-9 (Olean-12-en-11-one,3-(acetyloxy)-, (3b)-)
Olean-12-en-11-one,3-(acetyloxy)-, (3b)- Chemical and Physical Properties
Names and Identifiers
-
- Olean-12-en-11-one,3-(acetyloxy)-, (3b)-
- BETA-AMYRENONOL ACETATE
- N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
- Β-AMYRENONOL ACETATE
- 3β-Acetoxyolean-12-en-11-one
- [ "3β-Acetoxyolean-12-en-11-one" ]
- NCGC00240857-01
- AB00082687-01
- Cambridge id 5356569
- 5356-56-9
- AKOS008971269
- DTXSID50385758
- SCHEMBL3204110
- A-Amyrenonol acetate
-
- Inchi: 1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
- InChI Key: PUABAHPYKYPLMP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])NC(C1=CC=CS1)=O
Computed Properties
- Exact Mass: 482.37600
- Monoisotopic Mass: 281.9865910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 343.0±21.0 °C at 760 mmHg
- Flash Point: 141.3±12.6 °C
- PSA: 43.37000
- LogP: 7.91870
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Olean-12-en-11-one,3-(acetyloxy)-, (3b)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Olean-12-en-11-one,3-(acetyloxy)-, (3b)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3408-1 mg |
Beta-Amyrenonol acetate |
5356-56-9 | 1mg |
¥2275.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A42820-5mg |
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |
5356-56-9 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-09 | |
| Cooke Chemical | M9337234-5mg |
β-Amyrenonolacetate |
5356-56-9 | 98% | 5mg |
RMB 2128.00 | 2023-09-07 | |
| TargetMol Chemicals | TN3408-5mg |
Beta-Amyrenonol acetate |
5356-56-9 | 5mg |
¥ 3090 | 2024-07-20 | ||
| TargetMol Chemicals | TN3408-5 mg |
Beta-Amyrenonol acetate |
5356-56-9 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN3408-1 mL * 10 mM (in DMSO) |
Beta-Amyrenonol acetate |
5356-56-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| A2B Chem LLC | AG28392-5mg |
β-AMyrenonol acetate |
5356-56-9 | ≥98% | 5mg |
$677.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3408-1 ml * 10 mm |
Beta-Amyrenonol acetate |
5356-56-9 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
Olean-12-en-11-one,3-(acetyloxy)-, (3b)- Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Olean-12-en-11-one,3-(acetyloxy)-, (3b)-
Comprehensive Overview of Olean-12-en-11-one,3-(acetyloxy)-, (3b)- (CAS No. 5356-56-9)
Olean-12-en-11-one,3-(acetyloxy)-, (3b)- (CAS No. 5356-56-9) is a naturally occurring triterpenoid derivative with significant interest in pharmaceutical and cosmetic research. This compound, characterized by its unique oleanane skeleton, has garnered attention due to its potential bioactive properties. Researchers are increasingly exploring its applications in anti-inflammatory, antioxidant, and skin-enhancing formulations, aligning with the growing demand for natural and sustainable ingredients in personal care products.
The structural complexity of Olean-12-en-11-one,3-(acetyloxy)-, (3b)- includes an acetylated hydroxyl group at the C-3 position, which enhances its stability and bioavailability. This modification is critical for its efficacy in topical applications, a trending topic in dermatology and cosmeceutical research. Recent studies highlight its role in modulating collagen synthesis and cellular regeneration, making it a promising candidate for anti-aging skincare solutions—a hot topic in beauty industry forums and scientific literature.
From a synthetic chemistry perspective, the CAS No. 5356-56-9 compound is often referenced in discussions about green chemistry and biocatalysis. Its production via plant extraction or semi-synthetic routes aligns with the global shift toward eco-friendly manufacturing. Laboratories focusing on natural product derivatization frequently investigate this molecule as a scaffold for novel derivatives with improved pharmacological profiles.
In analytical chemistry, Olean-12-en-11-one,3-(acetyloxy)-, (3b)- poses interesting challenges for chromatographic separation and spectroscopic identification. Its detection in plant matrices using LC-MS and NMR techniques is a common subject in methodological papers, addressing the broader scientific community's need for reliable natural compound characterization protocols.
The compound's potential synergistic effects with other botanicals is another area of active investigation. Formulators are exploring its combination with polyphenols and flavonoids to enhance bioavailability—a strategy frequently searched by nutraceutical developers. This aligns with consumer interest in multifunctional ingredients that offer combined antioxidant and anti-inflammatory benefits.
Quality control aspects of CAS No. 5356-56-9 are crucial for industrial applications. Recent publications emphasize the importance of isomeric purity assessment, particularly regarding the 3β-configuration, which directly influences biological activity. This technical focus responds to the pharmaceutical industry's need for standardized botanical extracts with consistent potency.
Emerging research directions include computational studies of the compound's molecular docking potential with various enzyme targets. Such in silico analyses are increasingly popular among researchers investigating structure-activity relationships of natural products—a frequent search term in academic databases. These studies provide valuable insights for drug discovery pipelines focusing on natural compound libraries.
From a market perspective, the growing demand for plant-derived actives in personal care products has increased commercial interest in Olean-12-en-11-one,3-(acetyloxy)-, (3b)-. Market analysts note its inclusion in clean beauty formulations as consumers prioritize transparency in ingredient sourcing—a major trend reflected in recent consumer surveys and industry reports.
Stability studies of this compound under various formulation conditions represent another critical research area. Cosmetic chemists frequently search for data on its compatibility with emulsion systems and delivery technologies, reflecting the industry's need for practical application knowledge. Recent advancements in encapsulation techniques have improved its performance in final products.
In conclusion, Olean-12-en-11-one,3-(acetyloxy)-, (3b)- (CAS No. 5356-56-9) represents a fascinating intersection of traditional knowledge and modern science. Its multifaceted applications across pharmaceutical development, cosmetic innovation, and green chemistry make it a compound of enduring scientific and commercial relevance. Continued research will likely uncover additional therapeutic potentials for this versatile triterpenoid derivative.
5356-56-9 (Olean-12-en-11-one,3-(acetyloxy)-, (3b)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)